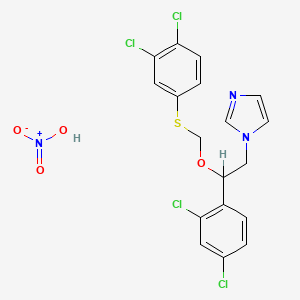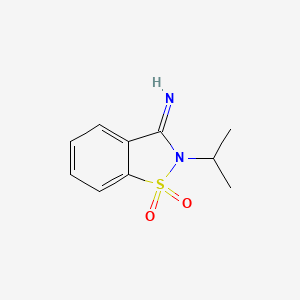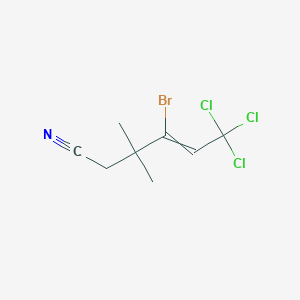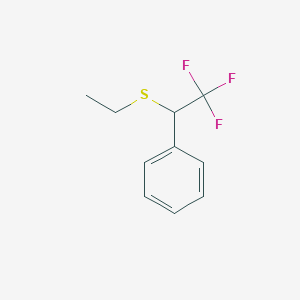
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C10H11F3S It is characterized by the presence of an ethylsulfanyl group and a trifluoroethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene typically involves the reaction of 2,2,2-trifluoroethyl bromide with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding ethylsulfanyl derivative.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are performed in polar solvents like ethanol or acetonitrile, often with heating.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylsulfanyl derivatives.
Substitution: Corresponding substituted benzene derivatives.
科学的研究の応用
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2,2,2-Trifluoroethyl)benzene: Similar structure but lacks the ethylsulfanyl group.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a bromo group instead of an ethylsulfanyl group.
(1-Chloro-2,2,2-trifluoroethyl)benzene: Contains a chloro group instead of an ethylsulfanyl group.
Uniqueness
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene is unique due to the presence of both ethylsulfanyl and trifluoroethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
65432-46-4 |
|---|---|
分子式 |
C10H11F3S |
分子量 |
220.26 g/mol |
IUPAC名 |
(1-ethylsulfanyl-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C10H11F3S/c1-2-14-9(10(11,12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChIキー |
XNFJIBGCYQXXBI-UHFFFAOYSA-N |
正規SMILES |
CCSC(C1=CC=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


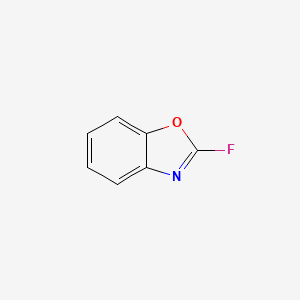
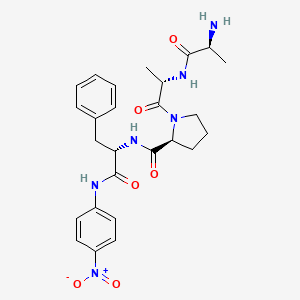
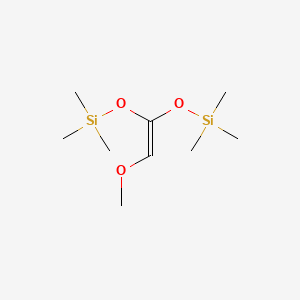

![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
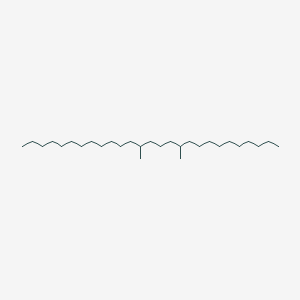
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
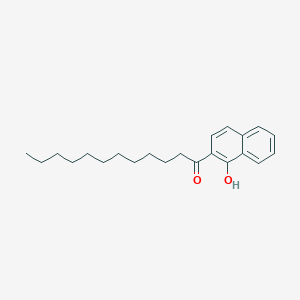
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
